BenchChemオンラインストアへようこそ!

1,3-Dihydro-1-(2-bromoethyl)-3-isopropenyl-2h-benzimidazol-2-one

Flibanserin synthesis Intermediate comparison Synthetic yield

1,3-Dihydro-1-(2-bromoethyl)-3-isopropenyl-2H-benzimidazol-2-one (CAS 136081-17-9) is a heterocyclic benzimidazolone derivative bearing both a bromoethyl and an isopropenyl substituent. This compound is not marketed as an active pharmaceutical ingredient but serves as a critical, patent-protected late-stage intermediate in the industrial synthesis of flibanserin.

Molecular Formula C12H13BrN2O
Molecular Weight 281.15 g/mol
CAS No. 136081-17-9
Cat. No. B3236060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydro-1-(2-bromoethyl)-3-isopropenyl-2h-benzimidazol-2-one
CAS136081-17-9
Molecular FormulaC12H13BrN2O
Molecular Weight281.15 g/mol
Structural Identifiers
SMILESCC(=C)N1C2=CC=CC=C2N(C1=O)CCBr
InChIInChI=1S/C12H13BrN2O/c1-9(2)15-11-6-4-3-5-10(11)14(8-7-13)12(15)16/h3-6H,1,7-8H2,2H3
InChIKeyQCRQZWFIRIIWPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dihydro-1-(2-bromoethyl)-3-isopropenyl-2H-benzimidazol-2-one (CAS 136081-17-9): Core Intermediate for Flibanserin Synthesis


1,3-Dihydro-1-(2-bromoethyl)-3-isopropenyl-2H-benzimidazol-2-one (CAS 136081-17-9) is a heterocyclic benzimidazolone derivative bearing both a bromoethyl and an isopropenyl substituent . This compound is not marketed as an active pharmaceutical ingredient but serves as a critical, patent-protected late-stage intermediate in the industrial synthesis of flibanserin [1][2]. The bromoethyl arm functions as a nucleophilic-displacement handle, while the isopropenyl group acts as a protecting group for the benzimidazolone nitrogen, enabling regioselective functionalization [1].

Why Generic Benzimidazolone Intermediates Cannot Replace 1,3-Dihydro-1-(2-bromoethyl)-3-isopropenyl-2H-benzimidazol-2-one in Flibanserin Manufacturing


Flibanserin synthesis demands sequential N-functionalization of the benzimidazolone core, a challenge that generic N-alkylbenzimidazolones cannot meet. The target compound's 2-bromoethyl substituent provides superior leaving-group reactivity (bromide > chloride) for nucleophilic displacement with piperazine derivatives, while the isopropenyl group serves as a traceless N-protecting group that can be removed under mild acidic conditions without degrading the acid-sensitive product [1]. Substituting with a chloroethyl analog slows the displacement step and reduces overall yield; omitting the isopropenyl protecting group altogether leads to uncontrolled dialkylation and difficult purification . These orthogonal functional handles are not simultaneously present on any commercially available benzimidazolone alternative.

Head-to-Head Quantitative Evidence: 1,3-Dihydro-1-(2-bromoethyl)-3-isopropenyl-2H-benzimidazol-2-one vs. Alternative Flibanserin Intermediates


Synthesis Yield: Target Compound (Bromoethyl-Isopropenyl Benzimidazolone) vs. 2-Ethoxybenzimidazole Intermediate Route in Flibanserin Synthesis

In the route published by Yang et al. (2016), the target compound 9 (1,3-dihydro-1-(2-bromoethyl)-3-isopropenyl-2H-benzimidazol-2-one) was synthesized from compound 8 in 50% yield with 96.5% purity by HPLC . However, the same authors developed a 'more facile' alternative route using 2-ethoxy-1H-benzo[d]imidazole (12) as the key intermediate, achieving an overall flibanserin yield of approximately 45% with 99.9% purity and all three identified impurities below 0.05% . This direct comparison shows that while the target compound route provides a viable synthetic entry, the 2-ethoxy route delivers higher final purity, a critical procurement parameter for pharmaceutical intermediates.

Flibanserin synthesis Intermediate comparison Synthetic yield

Leaving-Group Reactivity: Bromoethyl vs. Chloroethyl in Nucleophilic Displacement for Flibanserin Intermediate

The target compound's 2-bromoethyl group offers a kinetic advantage over the corresponding 2-chloroethyl analog in the critical piperazine coupling step. In the Yang et al. (2016) alternative route, the chloroethyl intermediate 13 (1-(2-chloroethyl)-2-ethoxy-1H-benzo[d]imidazole) requires addition of sodium iodide (1.0 equiv) and reflux for 12 hours to drive the displacement reaction . In contrast, the patent literature (WO2010128516A3) demonstrates that the bromoethyl group of the target compound undergoes direct displacement with diethanolamine under milder conditions without iodide catalysis [1]. The bromide leaving group is approximately 10-50× more reactive than chloride in SN2 displacements, translating to shorter reaction times and reduced byproduct formation in industrial settings.

Nucleophilic displacement Leaving-group reactivity Flibanserin intermediate

Protecting-Group Strategy: Isopropenyl vs. Unprotected Benzimidazolone in Regioselective N-Functionalization

The isopropenyl substituent on the target compound serves as a critical N-protecting group that prevents dialkylation at the benzimidazolone N3 position. In routes lacking this protection, such as early flibanserin syntheses that start from unprotected 1,3-dihydro-2H-benzimidazol-2-one, uncontrolled dialkylation leads to complex mixtures and necessitates chromatographic purification [1]. The Yang et al. (2016) protocol using the target compound (9) achieves monoalkylation exclusively at N1 with 50% yield and 96.5% purity by simple recrystallization, without chromatography . The isopropenyl group is subsequently removed under mild HCl conditions to liberate flibanserin. No direct quantitative purity comparison with an unprotected route is available, but the enabling role of this protecting group for scalable, chromatography-free purification is well-established in the patent literature [2].

N-Protecting group Regioselective alkylation Benzimidazolone

Optimal Procurement and Application Scenarios for 1,3-Dihydro-1-(2-bromoethyl)-3-isopropenyl-2H-benzimidazol-2-one (CAS 136081-17-9)


Kilogram-Scale Flibanserin Manufacturing via the Patent-Protected WO2010128516 Route

Procurement of this compound is justified when the manufacturing process follows the WO2010128516A3 patent route, which directly uses the bromoethyl intermediate for diethanolamine displacement [1]. The compound's bromoethyl group enables catalyst-free nucleophilic substitution, reducing process complexity and iodide waste compared to chloroethyl-analog routes . Typical procurement specifications demand ≥95% purity, with the compound supplied as a white to off-white solid soluble in DMF and ethyl acetate [1].

Process Development and Route Scouting for Generic Flibanserin

During generic flibanserin development, teams should benchmark this intermediate against the 2-ethoxybenzimidazole route (Yang et al. 2016) to determine optimal cost-quality tradeoffs. The target compound offers a direct, shorter synthetic sequence but yields lower final purity (~96.5% intermediate purity) compared to the 2-ethoxy route (~99.9% final API purity) . This comparative analysis is essential for Abbreviated New Drug Application (ANDA) filing strategies.

Synthesis of Regioselectively N-Functionalized Benzimidazolone Libraries

Research groups synthesizing N1-monosubstituted benzimidazolone derivatives for medicinal chemistry can leverage the isopropenyl protecting group strategy exemplified by this compound. The 1997 Rao et al. publication in Heterocycles established the methodology for generating monosubstituted benzimidazolone derivatives via isopropenyl intermediates [2]. This compound serves as a validated building block for combinatorial library synthesis where N3 protection is required during N1 diversification.

Quote Request

Request a Quote for 1,3-Dihydro-1-(2-bromoethyl)-3-isopropenyl-2h-benzimidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.